
氯醛糖
科学研究应用
氯醛糖在科学研究中有着广泛的应用:
作用机制
生化分析
Biochemical Properties
Chloralose exerts barbiturate-like actions on synaptic transmission in the brain, including potent effects at inhibitory γ-aminobutyric acid type A receptors (GABA A R) . This interaction with GABA A R suggests that Chloralose may influence the activity of enzymes and proteins involved in GABAergic neurotransmission .
Cellular Effects
In humans, Chloralose has both a depressive effect on the central nervous system, producing sedation and anesthesia, and a stimulant effect on spinal reflexes, producing spontaneous myoclonic movements or generalized convulsions . These effects suggest that Chloralose can significantly influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chloralose’s mechanism of action is thought to involve its potent effects at inhibitory GABA A receptors . By modulating the activity of these receptors, Chloralose can influence synaptic transmission in the brain, exerting its sedative and anesthetic effects .
Temporal Effects in Laboratory Settings
The effects of Chloralose can persist for 1–3 days, suggesting that it has a relatively long duration of action . Specific information on Chloralose’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Clinical signs of Chloralose ingestion in animals may include dose-dependent CNS effects such as excitation, depression, tremors, hyperesthesia, seizures, hypothermia (more common in cats), salivation, miosis, ataxia, and coma (more common in dogs) . These effects persist for 1–3 days, and the prognosis is generally favorable with supportive care .
Metabolic Pathways
Chloralose is converted to chloral hydrate by hepatic metabolism, then transformed by further reduction to trichloroethanol, which is then oxidized to trichloroacetic acid or glucuronidated to urochloralic acid . This suggests that Chloralose is involved in several metabolic pathways and may interact with various enzymes and cofactors .
Transport and Distribution
Specific information on how Chloralose is transported and distributed within cells and tissues is currently limited. Chloralose was found in blood at a concentration of 65.1 mg/L and high levels were also detected in the gastric contents, confirming its ingestion shortly before the man’s death . The distribution of Chloralose in the body was evaluated by analyzing urine, vitreous humour, brain, bile and liver specimens .
Subcellular Localization
Given its effects on GABA A receptors, it is likely that Chloralose interacts with these receptors at the cell membrane
准备方法
氯醛糖是通过氯醛水合物和葡萄糖缩合合成的。 一种常见的方法是将葡萄糖、氯醛、氯仿和催化量的 4-甲基苯磺酸混合,然后将混合物在回流温度下加热数小时 . 工业生产方法通常遵循类似的合成路线,但规模更大,以满足需求。
化学反应分析
氯醛糖会发生各种化学反应,包括:
氧化和还原: 氯醛糖可以氧化生成三氯乙酸,还原生成三氯乙醇.
取代: 氯醛糖可以发生取代反应,其中氯原子被其他官能团取代.
水解: 氯醛糖可以水解生成氯醛水合物和葡萄糖.
这些反应中常用的试剂包括强酸和强碱,形成的主要产物取决于具体的反应条件。
相似化合物的比较
氯醛糖经常与其他麻醉剂和灭鼠剂进行比较:
氯醛水合物: 这两种化合物都源自氯醛,但氯醛水合物更常被用作镇静剂和催眠药.
三氯乙醇: 氯醛糖的代谢产物,三氯乙醇也具有镇静作用.
脲烷: 通常与氯醛糖组合使用,以实现持久麻醉.
属性
CAS 编号 |
15879-93-3 |
|---|---|
分子式 |
C8H11Cl3O6 |
分子量 |
309.5 g/mol |
IUPAC 名称 |
(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7?/m1/s1 |
InChI 键 |
OJYGBLRPYBAHRT-ZMKYHYQQSA-N |
SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
手性 SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
规范 SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
外观 |
Solid powder |
熔点 |
183.0 °C |
Key on ui other cas no. |
15879-93-3 |
物理描述 |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
纯度 |
98% |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
alpha Chloralose alpha-Chloralose Anhydroglucochloral beta Chloralose beta-Chloralose Chloralose Glucochloral Glucochloralose |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of α-chloralose?
A1: While the precise mechanism of action remains unclear, α-chloralose is known to exert potent effects on the central nervous system (CNS). Research suggests it may act as a GABAA receptor agonist, similar to other hypnotic agents. []
Q2: Does α-chloralose affect baroreceptor reflex activity?
A2: Yes, studies in lambs show that α-chloralose significantly decreases baroreflex activity in a dose-dependent manner. This effect is independent of its effects on baseline blood pressure and heart rate. []
Q3: What is the impact of α-chloralose on respiratory function?
A3: α-chloralose can cause respiratory depression, particularly at high doses. [, ] It can also induce bronchial hypersecretion. [, ]
Q4: Does α-chloralose anesthesia affect thermoregulation?
A4: Yes, studies show that α-chloralose anesthesia can impair thermoregulation in dogs, making it crucial to monitor and maintain body temperature during experiments. []
Q5: How does α-chloralose compare to other anesthetics in terms of its effects on brain edema formation?
A5: Research suggests that isoflurane anesthesia attenuates cerebral edema more effectively than α-chloralose, fentanyl, or thiopental after a focal cryogenic lesion in rabbits. []
Q6: What is the molecular formula and weight of α-chloralose?
A6: The molecular formula of α-chloralose is C8H11Cl3O6, and its molecular weight is 305.5 g/mol.
Q7: Is there any spectroscopic data available for α-chloralose?
A7: While the provided research papers do not delve into detailed spectroscopic data, they highlight its solubility characteristics in various solvents. [] Further research in analytical chemistry literature would be needed for comprehensive spectroscopic information.
A7: The provided research papers primarily focus on the pharmacological and physiological effects of α-chloralose. They do not contain information regarding its material compatibility and stability, catalytic properties, or computational chemistry aspects.
A7: The provided research papers do not offer specific insights into the SAR of α-chloralose or the impact of structural modifications on its activity.
Q8: Are there any strategies to improve the solubility of α-chloralose for administration?
A8: Yes, researchers have found that using polyethylene glycol-200 (PEG-200) as a solvent significantly enhances α-chloralose solubility compared to saline solutions. This method also helps mitigate acidosis associated with chloralose administration in saline. [] Another approach involves using 2-hydroxypropyl-β-cyclodextrin to solubilize α-chloralose, creating a stable solution at room temperature for easier administration. []
A8: The provided research papers do not specifically address SHE regulations related to α-chloralose. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and disposal.
Q9: What types of research commonly employ α-chloralose anesthesia?
A9: α-Chloralose is frequently used in animal models for cardiovascular research, particularly in studies requiring minimal interference with myocardial function. [, ] It has been employed in studies examining baroreceptor reflexes, [] cerebrovascular effects, [] and renal function, [] among others.
Q10: Are there any known cases of α-chloralose resistance?
A10: The provided research papers do not mention α-chloralose resistance.
Q11: What are the potential toxic effects of α-chloralose?
A11: α-Chloralose can induce toxicity at high doses, leading to symptoms such as hypothermia, hypoventilation, convulsions, coma, miosis, hypersalivation, and bradycardia. [] Severe intoxication can occur with accidental ingestion, particularly in toddlers, requiring prompt medical attention. []
A11: While one study explores the use of α-chloralose-treated baits for controlling wood-pigeon populations, [] the provided research papers do not extensively cover the environmental impact, dissolution and solubility properties, or specific analytical method validation for α-chloralose.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


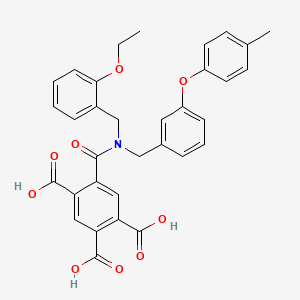
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
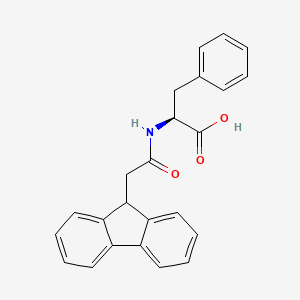
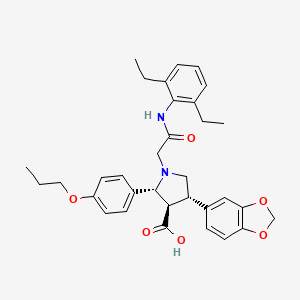
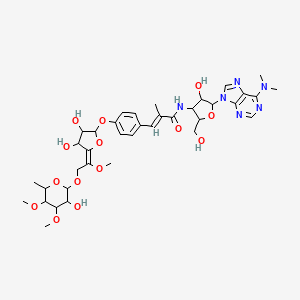
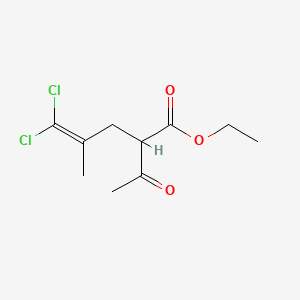

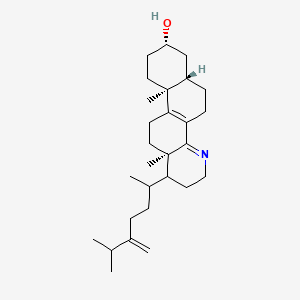
![4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B1664725.png)

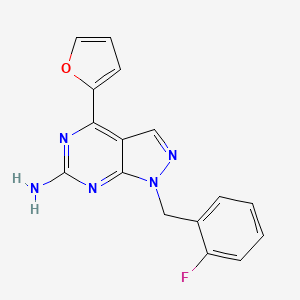
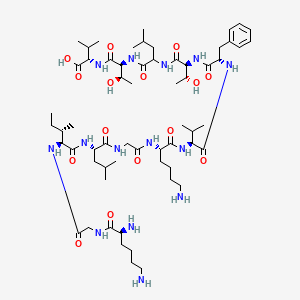

![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)
